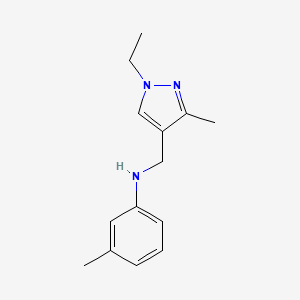
N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline is an organic compound that features a pyrazole ring substituted with ethyl and methyl groups, linked to a methylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-methylaniline in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
科学的研究の応用
N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline involves its interaction with specific molecular targets. The pyrazole ring and aniline moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
- 3-Methylaniline
- **N-((1-Ethyl-3-methyl-1H-pyrazol-
生物活性
N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline is a compound belonging to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. They have garnered attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. The specific compound this compound features an ethyl and methyl substitution on the pyrazole ring, enhancing its potential pharmacological effects.
The synthesis of this compound typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-methylaniline under reducing conditions. The resulting compound can modulate various biological pathways by interacting with specific molecular targets, including enzymes and receptors.
The biological activity is primarily mediated through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It can interact with receptors that regulate cell growth and apoptosis, potentially leading to anticancer effects.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that pyrazole derivatives can disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.
Anti-inflammatory Properties
Research has demonstrated that this compound exhibits significant anti-inflammatory effects. It may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in inflammation.
Anticancer Effects
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis. The following table summarizes key findings regarding its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.50 | Apoptosis induction |
| NCI-H460 | 42.30 | Cell cycle arrest |
| HepG2 | 17.82 | Inhibition of cell proliferation |
Case Studies and Research Findings
Several studies have investigated the efficacy of pyrazole derivatives, including this compound:
- Cytotoxicity in Cancer Models : A study reported that this compound exhibited significant cytotoxicity against MCF7 and NCI-H460 cell lines, with IC50 values indicating effective growth inhibition.
- Anti-inflammatory Studies : In vitro assays demonstrated that treatment with the compound reduced levels of inflammatory markers in macrophage cultures.
- Mechanistic Insights : Molecular docking studies suggested that this compound binds effectively to target proteins involved in cancer progression.
特性
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-4-17-10-13(12(3)16-17)9-15-14-7-5-6-11(2)8-14/h5-8,10,15H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTINQCKUUNXHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













